5-hydroxyquinolin-2(1H)-one 5-hydroxyquinolin-2(1H)-one 5-hydroxyquinolin-2(1H)-one is a quinolone and a monohydroxyquinoline.
Brand Name: Vulcanchem
CAS No.: 31570-97-5
VCID: VC21337782
InChI: InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5,11H,(H,10,12)
SMILES: C1=CC2=C(C=CC(=O)N2)C(=C1)O
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol

5-hydroxyquinolin-2(1H)-one

CAS No.: 31570-97-5

Cat. No.: VC21337782

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-hydroxyquinolin-2(1H)-one - 31570-97-5

Specification

CAS No. 31570-97-5
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
IUPAC Name 5-hydroxy-1H-quinolin-2-one
Standard InChI InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5,11H,(H,10,12)
Standard InChI Key XOXGLLQTNQBDKL-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=O)N2)C(=C1)O
Canonical SMILES C1=CC2=C(C=CC(=O)N2)C(=C1)O
Appearance Off-white Solid

Introduction

Chemical Structure and Identification

5-Hydroxyquinolin-2(1H)-one features a bicyclic structure comprising a benzene ring fused with a pyridone ring, characterized by a hydroxyl group at the 5-position. This structural arrangement contributes to its unique chemical reactivity and biological interactions. The compound is formally identified through various chemical descriptors as detailed in Table 1.

Table 1: Chemical Identifiers of 5-Hydroxyquinolin-2(1H)-one

ParameterValue
CAS Number31570-97-5
IUPAC Name5-hydroxy-1H-quinolin-2-one
Common Synonyms5-Hydroxy-2(1H)-quinolone; 5-Hydroxycarbostyril; NSC 134652
Molecular FormulaC₉H₇NO₂
Molecular Weight161.16 g/mol
Standard InChIInChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5,11H,(H,10,12)
Standard InChIKeyXOXGLLQTNQBDKL-UHFFFAOYSA-N
SMILESC1=CC2=C(C=CC(=O)N2)C(=C1)O

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-hydroxyquinolin-2(1H)-one is crucial for various applications in research, synthesis, and pharmaceutical development.

Physical Characteristics

The compound presents as an off-white solid under standard conditions with specific handling requirements for laboratory and industrial applications .

Table 2: Physical Properties of 5-Hydroxyquinolin-2(1H)-one

PropertyCharacteristic
AppearanceOff-white Solid
Purity (Commercial)>95%
SolubilitySoluble in Dimethyl Sulfoxide (DMSO) and Methanol
Storage RecommendationRoom temperature or +4°C (depending on application)
TPSA (Topological Polar Surface Area)53.09
LogP1.2337
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2
Rotatable Bonds0

These physical properties significantly influence the compound's behavior in biological systems and its suitability for various chemical reactions .

Chemical Reactivity

Synthesis Methods

Several synthetic approaches have been developed for preparing 5-hydroxyquinolin-2(1H)-one, making it accessible for research and applications in medicinal chemistry.

Conventional Synthesis Approaches

The synthesis of 5-hydroxyquinolin-2(1H)-one typically involves condensation reactions and cyclization processes. One common approach involves the reaction of aniline derivatives with appropriate carbonyl compounds under specific conditions to form the quinoline ring system. These methods generally require careful control of reaction conditions to ensure good yields and product purity.

Applications in Organic Synthesis

5-Hydroxyquinolin-2(1H)-one serves as a valuable intermediate in organic synthesis, particularly in the development of more complex heterocyclic compounds with potential biological activities. Its structural features provide a scaffold for further modifications, allowing chemists to create libraries of derivatives with varied properties .

Biological Activities and Research Findings

Research on 5-hydroxyquinolin-2(1H)-one has explored several potential biological activities that make it a compound of interest in medicinal chemistry and drug discovery.

Antimicrobial Properties

Studies have investigated the potential antimicrobial activities of 5-hydroxyquinolin-2(1H)-one against various pathogens. These properties are typically attributed to the compound's ability to interact with specific bacterial targets, potentially disrupting essential cellular processes.

Antiviral Activities

Research has also examined the antiviral potential of 5-hydroxyquinolin-2(1H)-one, exploring its mechanisms of action against viral replication processes. The compound's heterocyclic structure may enable interactions with viral proteins essential for replication.

Anticancer Properties

Investigations into the anticancer properties of 5-hydroxyquinolin-2(1H)-one have focused on its potential interactions with enzymes and DNA, possibly inhibiting cancer cell proliferation through multiple mechanisms. These studies contribute to the broader understanding of quinoline derivatives in cancer research.

Pharmaceutical Applications

The diverse biological activities of 5-hydroxyquinolin-2(1H)-one have led to its exploration in pharmaceutical applications, particularly in relation to quality control processes.

Role in Brexpiprazole Production

5-Hydroxyquinolin-2(1H)-one has been identified as an impurity associated with Brexpiprazole, an antipsychotic medication used for treating schizophrenia and major depressive disorders. As such, it plays a crucial role in quality control processes during Brexpiprazole manufacturing .

Table 3: Relationship to Brexpiprazole

AspectDetails
Relationship TypeIdentified impurity
Associated DrugBrexpiprazole (CAS: 913611-97-9)
Drug ClassificationAtypical antipsychotic
Therapeutic UseTreatment of schizophrenia and major depressive disorder
Quality Control ImportanceCritical for assessing purity, reliability, and safety of Brexpiprazole API

The monitoring and control of 5-hydroxyquinolin-2(1H)-one levels in Brexpiprazole production are essential aspects of pharmaceutical quality assurance .

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